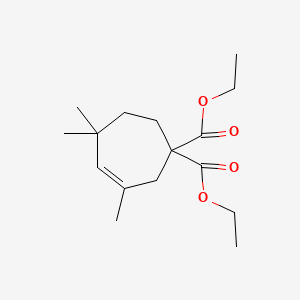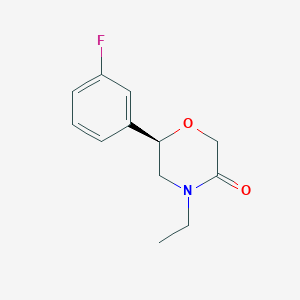![molecular formula C29H26N6O2S B12631911 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” is a complex organic compound that features multiple functional groups, including benzimidazole, cyano, phenyl, pyrazole, and sulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Synthesis of the pyrazole ring: This typically involves the reaction of hydrazine with a 1,3-diketone.
Coupling of the benzimidazole and pyrazole units: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the cyano group: This can be done via a nucleophilic substitution reaction.
Attachment of the sulfonamide group: This is usually achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
Oxidation: Products may include benzimidazole N-oxides or pyrazole N-oxides.
Reduction: The primary product would be the corresponding amine.
Substitution: Various halogenated derivatives or other substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural complexity.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound may be explored for its potential as an anticancer or antimicrobial agent.
Diagnostics: Possible use in diagnostic imaging due to its unique structural features.
Industry
Chemical Sensors: Application in the development of sensors for detecting specific analytes.
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Wirkmechanismus
The mechanism of action of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Protein Binding: It may interact with specific amino acid residues, altering protein conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide
- **3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it unique compared to simpler analogs.
Its diverse applications in various fields highlight its versatility.
Eigenschaften
Molekularformel |
C29H26N6O2S |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
3-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C29H26N6O2S/c1-3-34(4-2)38(36,37)25-14-10-11-21(18-25)28-23(20-35(33-28)24-12-6-5-7-13-24)17-22(19-30)29-31-26-15-8-9-16-27(26)32-29/h5-18,20H,3-4H2,1-2H3,(H,31,32)/b22-17+ |
InChI-Schlüssel |
ITKXQADJDRUZPP-OQKWZONESA-N |
Isomerische SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)
![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)


![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)

